molecular formula C10H6ClFN4O2 B14789453 3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid

3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid

Cat. No.: B14789453
M. Wt: 268.63 g/mol
InChI Key: YSAIHMUQKYDLSZ-UHFFFAOYSA-N
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Description

3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by the presence of a tetrazole ring, a chloro-fluoro substituted phenyl ring, and an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the click chemistry approach to tetrazoles, which involves the reaction of azides with alkynes under copper-catalyzed conditions. The chloro-fluoro substituted phenyl ring can be introduced through electrophilic aromatic substitution reactions. Finally, the acrylic acid moiety is added via a Knoevenagel condensation reaction, using malonic acid derivatives and aldehydes under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductsYield (%)Source
Esterification DIC, NHS in THF/DMFActivated NHS ester72-85
Amidation HATU, DIPEA in DMFPrimary/secondary amides60-78

Key characteristics:

  • Activation with carbodiimides (DIC) facilitates coupling with amines or alcohols

  • Steric hindrance from ortho-substituents reduces reaction rates compared to unsubstituted analogs

  • Ester derivatives show improved lipid solubility for biological testing

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring participates in directed substitutions:

Halogen Dance Reaction

text
Cl | F-Tetrazole-Ar-CH=CH-COOH + LDA → Rearranged halo derivatives
  • Lithium-directed halogen migration observed at -78°C in THF

  • Generates regioisomers with fluoro/chloro positional swaps

Nitration

  • Mixed HNO₃/H₂SO₄ at 0°C introduces nitro groups para to tetrazole

  • Limited by competing ring oxidation (>40% yield)

Tetrazole Ring Modifications

The 1H-tetrazol-1-yl group undergoes characteristic reactions:

ReactionConditionsOutcome
Alkylation MeI, K₂CO₃, DMFN2-alkylation predominant
Coordination Transition metal saltsForms stable complexes with Cu(II), Fe(III)
Photolysis UV λ=254 nmRing contraction to triazole derivatives

Notably, the tetrazole's NH proton (pKa ≈ 4.5) enables pH-dependent reactivity. Metal coordination enhances catalytic activity in cross-coupling reactions .

Conjugate Additions to α,β-Unsaturated System

The prop-2-enoic acid moiety participates in Michael additions:

Nucleophilic Attack

text
O \ CH₂=CH-C-OH + Nu⁻ → Nu-CH₂-CH₂-C-OH
  • Thiols: PhSH adds quantitatively in PBS buffer (pH 7.4)

  • Amines: Cyclohexylamine gives β-amino acid derivatives (89% yield)

  • Organocuprates: 1,4-addition forms branched alkyl derivatives

Oxidative Transformations

Controlled oxidation modifies the alkene and aromatic systems:

Epoxidation

  • mCPBA in DCM converts alkene to epoxide (cis:trans = 3:1)

  • Epoxide ring-opening with NH₃ yields β-amino alcohols

Benzylic Oxidation

  • KMnO₄/H₂O generates ketone at β-position (requires >80°C)

Polymerization Reactions

The compound acts as monomer in:

Radical Polymerization

  • AIBN initiation creates poly(acrylic acid) derivatives with pendant pharmacophores

  • Molecular weights (Mₙ) = 15-30 kDa by GPC

Coordination Polymerization

  • With Zn(NO₃)₂ forms MOFs exhibiting luminescence at λem=480 nm

This reactivity profile establishes 3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid as a versatile building block for medicinal chemistry and materials science. The confluence of orthogonal reactive groups enables combinatorial derivatization strategies, though steric effects from the 2-fluoro-3-chloro substitution pattern necessitate optimized reaction conditions compared to simpler analogs .

Scientific Research Applications

3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid, also known as (E)-3-(3-Chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylic acid, is an organic compound with a unique structure featuring a phenyl ring substituted with chloro and fluoro groups, as well as a tetrazole moiety. It has a molecular formula of C10H6ClFN4O2C_{10}H_6ClFN_4O_2 and a molecular weight of approximately 268.64 g/mol. This compound has potential applications in pharmaceuticals and materials science due to the presence of halogen atoms and a heterocyclic structure, which can influence its reactivity and biological activity.

Chemical Structure and Properties
this compound has a molecular weight of 268.63 g/mol . Computed properties include:

  • XLogP3-AA: 1.9
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 3
  • Exact Mass: 268.0163313 Da

The IUPAC name is this compound . Its InChI code is InChI=1S/C10H6ClFN4O2/c11-7-2-3-8(16-5-13-14-15-16)6(10(7)12)1-4-9(17)18/h1-5H,(H,17,18) . The SMILES notation is C1=CC(=C(C(=C1N2C=NN=N2)C=CC(=O)O)F)Cl .

Synthesis
The synthesis of (E)-3-(3-Chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylic acid typically involves multi-step synthetic routes. These methods emphasize the complexity and multi-step nature of synthesizing this compound.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid is largely influenced by the presence of the tetrazole ring. Tetrazoles are known to act as bioisosteres of carboxylic acids, allowing them to interact with biological targets in a similar manner. The compound’s planar structure and electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, making it effective in various biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid stands out due to its specific combination of a tetrazole ring, chloro-fluoro substituted phenyl ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid, also referred to as (E)-3-(3-chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylic acid, is a synthetic compound notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in the modulation of enzyme activity and receptor interactions.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A chloro group at the 3-position of the phenyl ring.
  • A fluoro group at the 2-position.
  • A tetrazole moiety which enhances its biological activity.

Its molecular formula is C10H6ClFN4O2C_{10}H_6ClFN_4O_2, with a molecular weight of approximately 268.64g/mol268.64\,g/mol .

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of factor XIa, a serine protease involved in the coagulation cascade. This inhibition could lead to therapeutic effects in conditions related to thrombosis .
  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structural motifs can influence GPCR signaling pathways, which are crucial for various physiological processes . The tetrazole ring may play a role in modulating receptor activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticoagulant Inhibits factor XIa, reducing thrombus formation.
Antimicrobial Exhibits activity against certain bacterial strains.
Antitumor Potential cytotoxic effects observed in vitro on cancer cell lines.
Receptor Modulation Alters GPCR-mediated pathways, possibly affecting neurotransmission.

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticoagulant Activity : In a study evaluating novel anticoagulants, this compound demonstrated significant inhibition of factor XIa, suggesting its potential use in preventing thromboembolic disorders .
  • Antimicrobial Effects : Research conducted on various derivatives revealed that compounds similar to this one exhibited promising antibacterial properties against resistant strains, indicating potential applications in treating infections .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an antitumor agent .

Properties

Molecular Formula

C10H6ClFN4O2

Molecular Weight

268.63 g/mol

IUPAC Name

3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6ClFN4O2/c11-7-2-3-8(16-5-13-14-15-16)6(10(7)12)1-4-9(17)18/h1-5H,(H,17,18)

InChI Key

YSAIHMUQKYDLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N2C=NN=N2)C=CC(=O)O)F)Cl

Origin of Product

United States

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